Oxalic acid;thulium;hydrate

Descripción general

Descripción

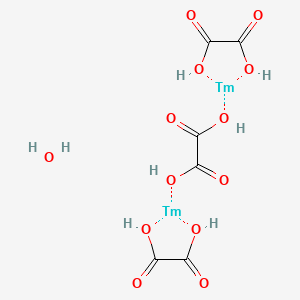

Oxalic acid;thulium;hydrate is a compound that combines oxalic acid, thulium, and water molecules. Thulium is a rare earth element, and when combined with oxalic acid and water, it forms a hydrated complex

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of oxalic acid;thulium;hydrate typically involves the reaction of thulium salts with oxalic acid in an aqueous solution. The reaction can be represented as follows: [ \text{Tm}^{3+} + 3 \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{Tm}_2(\text{C}_2\text{O}_4)_3 + 6 \text{H}^+ ]

This reaction is usually carried out under acidic conditions to ensure the complete dissolution of thulium salts and the formation of the hydrated complex .

Industrial Production Methods

Industrial production of this compound involves the controlled mixing of thulium salts and oxalic acid in large-scale reactors. The reaction mixture is then filtered to remove any impurities, and the resulting product is crystallized to obtain the pure hydrated complex. The crystallization process is typically carried out at low temperatures to ensure the formation of well-defined crystals.

Análisis De Reacciones Químicas

Types of Reactions

Oxalic acid;thulium;hydrate undergoes various chemical reactions, including:

Oxidation: Oxalic acid can be oxidized to carbon dioxide and water in the presence of strong oxidizing agents.

Reduction: Thulium ions can be reduced to their metallic state under specific conditions.

Substitution: The oxalate ions in the complex can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used oxidizing agents for oxalic acid.

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used to reduce thulium ions.

Substitution Reactions: Ligands such as ethylenediaminetetraacetic acid (EDTA) can be used to substitute oxalate ions in the complex.

Major Products

Oxidation: Carbon dioxide (CO2) and water (H2O).

Reduction: Metallic thulium ™.

Substitution: Complexes with different ligands, such as thulium-EDTA complexes.

Aplicaciones Científicas De Investigación

Oxalic acid;thulium;hydrate has several scientific research applications, including:

Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).

Medicine: Studied for its potential therapeutic applications, including its use in targeted drug delivery systems.

Industry: Used in the production of specialized materials and as a component in certain industrial processes.

Mecanismo De Acción

The mechanism of action of oxalic acid;thulium;hydrate involves the interaction of thulium ions with various molecular targets. Thulium ions can bind to specific proteins and enzymes, altering their activity and function. The oxalate ions in the complex can chelate metal ions, affecting their availability and reactivity. The hydrated nature of the compound also plays a role in its solubility and stability in aqueous environments .

Comparación Con Compuestos Similares

Similar Compounds

Oxalic acid;erbium;hydrate: Similar in structure but contains erbium instead of thulium.

Oxalic acid;ytterbium;hydrate: Contains ytterbium and has similar chemical properties.

Oxalic acid;lutetium;hydrate: Contains lutetium and is used in similar applications.

Uniqueness

Oxalic acid;thulium;hydrate is unique due to the specific properties of thulium, which include its magnetic and luminescent characteristics. These properties make it particularly useful in applications such as MRI contrast agents and luminescent materials .

Actividad Biológica

Oxalic acid; thulium; hydrate is a compound that combines oxalic acid, a well-known organic acid, with thulium, a rare earth element. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicine. The following sections outline its biological activity, mechanisms of action, case studies, and research findings.

Overview of Oxalic Acid and Thulium

Oxalic Acid

Oxalic acid is a dicarboxylic acid that occurs naturally in many plants and vegetables. It is known for its strong chelating properties, particularly with divalent metal ions such as calcium and iron. In biological systems, oxalic acid can influence various metabolic pathways and cellular processes, including enzyme activity and gene expression .

Thulium

Thulium is less studied in biological contexts but is recognized for its potential applications in medical imaging and treatment. Its interactions with biomolecules may influence enzymatic reactions and metabolic processes .

Target of Action

Oxalic acid primarily interacts with divalent metal ions, which can affect various biochemical pathways. Its ability to chelate metals can lead to significant changes in cellular environments, influencing pH levels and metabolic activities .

Mode of Action

The compound can alter cellular functions by modulating enzyme activities. For example, oxalic acid acts as a competitive inhibitor of lactate dehydrogenase (LDH), an enzyme critical for anaerobic metabolism. This inhibition may have implications for cancer treatment by disrupting the Warburg effect, where cancer cells preferentially utilize anaerobic pathways for energy production .

| Property | Description |

|---|---|

| Chelating Ability | Strong chelator for divalent ions (e.g., Ca²⁺, Mg²⁺) |

| pH Influence | Can alter local pH, affecting enzyme activity and cellular signaling |

| Metabolic Pathways | Involved in various metabolic pathways including those related to energy metabolism |

Cellular Effects

The effects of oxalic acid; thulium; hydrate on cellular processes are not extensively documented. However, oxalic acid's influence on pH and metal ion availability suggests it could significantly impact cell signaling pathways and metabolic processes .

Case Studies

-

In Vitro Studies on Kidney Stones

A study investigated the destruction of kidney stones composed of calcium oxalate using high-frequency glow discharge plasma. The results indicated that exposure to plasma effectively reduced stone sizes through various physical processes, highlighting the potential application of oxalic acid derivatives in treating urolithiasis . -

Antioxidant Activity Research

Research exploring the antioxidant properties of compounds related to oxalic acid demonstrated significant activity against free radicals. This suggests potential therapeutic applications in oxidative stress-related diseases .

Research Findings

- Oxalic acid has been shown to enhance plant resistance to fungal infections at low concentrations but can induce cell death at higher levels .

- The interaction between thulium and oxalic acid may lead to novel applications in drug delivery systems due to their unique chemical properties .

- Recent studies suggest that oxalic acid's role as an enzyme inhibitor could be leveraged for cancer therapies targeting anaerobic metabolism pathways .

Propiedades

IUPAC Name |

oxalic acid;thulium;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.H2O.2Tm/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOPYZRFVDVKRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Tm].[Tm] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O13Tm2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.